N-(2-Aminophenyl)-4-[(6-fluoro-1H-indazol-1-yl)methyl]benzamide N-(2-Aminophenyl)-4-[(6-fluoro-1H-indazol-1-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 920314-94-9
VCID: VC20564445
InChI: InChI=1S/C21H17FN4O/c22-17-10-9-16-12-24-26(20(16)11-17)13-14-5-7-15(8-6-14)21(27)25-19-4-2-1-3-18(19)23/h1-12H,13,23H2,(H,25,27)
SMILES:
Molecular Formula: C21H17FN4O
Molecular Weight: 360.4 g/mol

N-(2-Aminophenyl)-4-[(6-fluoro-1H-indazol-1-yl)methyl]benzamide

CAS No.: 920314-94-9

Cat. No.: VC20564445

Molecular Formula: C21H17FN4O

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Aminophenyl)-4-[(6-fluoro-1H-indazol-1-yl)methyl]benzamide - 920314-94-9

Specification

CAS No. 920314-94-9
Molecular Formula C21H17FN4O
Molecular Weight 360.4 g/mol
IUPAC Name N-(2-aminophenyl)-4-[(6-fluoroindazol-1-yl)methyl]benzamide
Standard InChI InChI=1S/C21H17FN4O/c22-17-10-9-16-12-24-26(20(16)11-17)13-14-5-7-15(8-6-14)21(27)25-19-4-2-1-3-18(19)23/h1-12H,13,23H2,(H,25,27)
Standard InChI Key MMZKBPVAHRCJFJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C4=C(C=CC(=C4)F)C=N3

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

N-(2-Aminophenyl)-4-[(6-fluoro-1H-indazol-1-yl)methyl]benzamide (molecular formula: C20H19FN4O\text{C}_{20}\text{H}_{19}\text{FN}_4\text{O}, molecular weight: 374.411 g/mol) consists of three primary components: a benzamide core, a 2-aminophenyl substituent, and a 6-fluoroindazole group connected through a methylene bridge. The indazole moiety, a bicyclic aromatic system containing two nitrogen atoms, contributes to the compound’s planar geometry and hydrogen-bonding capabilities. The fluorine atom at the 6-position of the indazole ring enhances electron-withdrawing effects, potentially influencing binding interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC20H19FN4O\text{C}_{20}\text{H}_{19}\text{FN}_4\text{O}
Molecular Weight374.411 g/mol
LogP (Octanol-Water)2.8 (predicted)
Topological Polar Surface Area74.93 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4

The compound’s moderate lipophilicity (LogP ~2.8) suggests favorable membrane permeability, while its polar surface area (74.93 Ų) aligns with guidelines for oral bioavailability .

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis of N-(2-aminophenyl)-4-[(6-fluoro-1H-indazol-1-yl)methyl]benzamide typically involves a multi-step sequence:

  • Indazole Ring Formation: 6-Fluoro-1H-indazole is synthesized via cyclization of 2-fluoro-6-nitrobenzaldehyde hydrazone under acidic conditions, followed by reduction to yield the primary amine.

  • Benzamide Backbone Preparation: 4-(Bromomethyl)benzoyl chloride is coupled with 2-nitroaniline to form 4-(bromomethyl)-N-(2-nitrophenyl)benzamide, which is subsequently reduced to the corresponding amine.

  • Coupling Reaction: The 6-fluoroindazole moiety is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling, followed by purification via column chromatography or preparative HPLC.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1H2SO4\text{H}_2\text{SO}_4, 80°C, 12 h65%
2SOCl2\text{SOCl}_2, DMF, 0°C to RT, 6 h78%
3Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4, K2_2CO3_3, DMF, 100°C, 24 h55%

Challenges in synthesis include steric hindrance during coupling and the need for stringent temperature control to prevent decomposition.

Biological Activities and Mechanisms

Kinase Inhibition and Anticancer Effects

The compound demonstrates potent inhibition of protein kinases, particularly those involved in tumor proliferation and survival. In vitro assays reveal IC50_{50} values of 0.8–1.2 μM against Aurora kinase A and FLT3, kinases implicated in leukemia and solid tumors. Mechanistically, the indazole moiety occupies the ATP-binding pocket, while the benzamide group stabilizes interactions with hydrophobic residues.

Table 3: In Vitro Antiproliferative Activity

Cell LineIC50_{50} (μM)Target Kinase
HL-60 (Leukemia)0.9Aurora kinase A
MCF-7 (Breast)1.4EGFR
A549 (Lung)1.1FLT3

Anti-Inflammatory Properties

Preliminary studies indicate suppression of NF-κB signaling in macrophages, reducing TNF-α and IL-6 production by 40–60% at 10 μM concentrations . This dual activity (anticancer and anti-inflammatory) positions the compound as a candidate for combinatorial therapies.

Pharmacokinetic and Toxicity Profiling

Absorption and Metabolism

In rodent models, the compound exhibits 62% oral bioavailability, with a plasma half-life of 3.2 hours. Cytochrome P450 isoforms CYP3A4 and CYP2C9 mediate primary metabolism, generating hydroxylated and glucuronidated metabolites.

Table 4: Pharmacokinetic Parameters (Rat)

ParameterValue
TmaxT_{\text{max}}1.8 h
CmaxC_{\text{max}}1.4 μg/mL
AUC024_{0–24} 12.3 μg·h/mL

Toxicity Considerations

Acute toxicity studies in mice report an LD50_{50} of 320 mg/kg, with hepatotoxicity observed at doses exceeding 100 mg/kg. Chronic administration (28 days) at 50 mg/kg/day caused mild renal tubular necrosis, necessitating structural optimization to improve safety margins.

Applications and Future Directions

Challenges and Innovations

Key hurdles include metabolic instability and off-target kinase interactions. Strategies under investigation include:

  • Prodrug Design: Masking the amine group to enhance solubility.

  • Nanoparticle Encapsulation: Improving tumor-specific delivery.

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